N-(3-chloro-2-methylphenyl)-5-(N-(2-chlorobenzyl)sulfamoyl)-2-fluorobenzamide
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Overview
Description
“N-(3-chloro-2-methylphenyl)-5-(N-(2-chlorobenzyl)sulfamoyl)-2-fluorobenzamide” is a synthetic organic compound that belongs to the class of sulfonamide derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of chloro, methyl, and fluorobenzamide groups suggests potential biological activity and utility in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-chloro-2-methylphenyl)-5-(N-(2-chlorobenzyl)sulfamoyl)-2-fluorobenzamide” typically involves multi-step organic reactions. A common synthetic route may include:
Nitration and Reduction: Starting with a suitable aromatic compound, nitration followed by reduction can introduce amino groups.
Substitution Reactions: Chloro and fluoro groups can be introduced via halogenation reactions using reagents such as thionyl chloride or fluorinating agents.
Coupling Reactions: The final coupling of the substituted aromatic rings can be achieved using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to enhance yield and purity. This may include:
Catalysis: Using catalysts to improve reaction efficiency.
Continuous Flow Chemistry: Implementing continuous flow reactors for large-scale production.
Purification Techniques: Employing advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(3-chloro-2-methylphenyl)-5-(N-(2-chlorobenzyl)sulfamoyl)-2-fluorobenzamide” can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for chlorination, fluorinating agents for fluorination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studying its effects on biological systems, including enzyme inhibition or receptor binding.
Medicine: Potential use as an antimicrobial or anticancer agent.
Industry: Utilization in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of “N-(3-chloro-2-methylphenyl)-5-(N-(2-chlorobenzyl)sulfamoyl)-2-fluorobenzamide” involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to active sites of enzymes, inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors, altering signal transduction pathways.
DNA Interaction: Binding to DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-5-(N-benzylsulfamoyl)-2-fluorobenzamide
- N-(2-methylphenyl)-5-(N-(2-chlorobenzyl)sulfamoyl)-2-fluorobenzamide
- N-(3-chloro-2-methylphenyl)-5-(N-benzylsulfamoyl)-2-fluorobenzamide
Uniqueness
“N-(3-chloro-2-methylphenyl)-5-(N-(2-chlorobenzyl)sulfamoyl)-2-fluorobenzamide” is unique due to the specific combination of chloro, methyl, and fluoro groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-5-[(2-chlorophenyl)methylsulfamoyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2FN2O3S/c1-13-17(22)7-4-8-20(13)26-21(27)16-11-15(9-10-19(16)24)30(28,29)25-12-14-5-2-3-6-18(14)23/h2-11,25H,12H2,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBBEOQQOGIBCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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